molecular formula C20H16Cl2N2O2 B2571928 6-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338966-90-8

6-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2571928
CAS No.: 338966-90-8
M. Wt: 387.26
InChI Key: ORYJJKCPPWZKKY-WYMPLXKRSA-N
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Description

6-(4-methylphenoxy)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H16Cl2N2O2 and its molecular weight is 387.26. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

  • Oximes exhibit a range of biological activities including insecticidal, miticidal, and nematocidal effects. They are also utilized as antidotes against organophosphorus poisons. Their strong hydrogen-bonding capabilities make them useful in the separation and spectrophotometric determination of various metals such as Ni, Pd, Co, Fe, and Cu. This highlights the compound's potential application in chemical industry and medicine (Sarı et al., 2003).

Catalytic Activities

  • Oximes have been employed as catalysts, for example, in the esterolysis of esters of p-nitrophenol with aliphatic and aromatic carboxylic acids. The study of kinetic parameters in these reactions provides insights into the factors influencing catalytic behavior, suggesting potential industrial applications in ester synthesis and decomposition processes (Aglietto et al., 1985).

Synthesis and Material Science

  • Research on the synthesis of alkyl-substituted p-benzoquinones from phenols using catalytic amounts of copper(II) chloride–amines highlights the role of oximes and similar compounds in facilitating chemical reactions under ambient conditions. This work underscores the importance of such compounds in synthesizing key industrial and pharmaceutical intermediates (Shimizu et al., 1992).

Antimicrobial and Antioxidant Applications

  • Novel oximes with antihyperglycemic properties have been synthesized, showing PPAR gamma agonistic activities and blood glucose-lowering activities. This suggests a potential application in the development of new treatments for diabetes (Yanagisawa et al., 2000).

  • Oximes derived from O-benzylhydroxylamines have been investigated for their antimicrobial activities against various bacterial strains, showing potential as FabH inhibitors. This suggests their application in addressing bacterial resistance and developing new antibiotics (Luo et al., 2012).

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenoxy)pyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c1-14-2-7-18(8-3-14)26-20-9-4-15(11-23-20)12-24-25-13-16-5-6-17(21)10-19(16)22/h2-12H,13H2,1H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYJJKCPPWZKKY-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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